Cas no 38102-72-6 (4-(3-methoxyphenyl)-4-oxobutanenitrile)

4-(3-Methoxyphenyl)-4-oxobutanenitrile is a versatile intermediate in organic synthesis, characterized by its ketone and nitrile functional groups. The compound’s structure, featuring a 3-methoxyphenyl moiety, makes it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. Its reactivity allows for further functionalization, such as reduction, condensation, or cyclization, enabling the synthesis of heterocycles or fine chemicals. The methoxy group enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in the development of bioactive compounds due to its balanced electronic properties and compatibility with diverse reaction conditions. Proper storage under inert conditions is recommended to maintain stability.
4-(3-methoxyphenyl)-4-oxobutanenitrile structure
38102-72-6 structure
Product Name:4-(3-methoxyphenyl)-4-oxobutanenitrile
CAS No:38102-72-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD07700101
CID:1488088
PubChem ID:20341653
Update Time:2025-10-25

4-(3-methoxyphenyl)-4-oxobutanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(3-methoxyphenyl)-4-oxobutanenitrile
    • AG-F-34205
    • 3--propionitril
    • 4-Oxo-4-(3-methoxy-phenyl)-buttersaeure-nitril
    • 4-(3-METHOXYPHENYL)-4-OXOBUTYRONITRILE
    • 4-(3-methoxy-phenyl)-4-oxo-butyronitrile
    • 3-(3-Methoxybenzoyl)-propionitril
    • KB-186795
    • CTK4H9320
    • 3-<3-Methoxy-benzoyl>-propionitril
    • 38102-72-6
    • DTXSID10605707
    • AKOS009623664
    • SCHEMBL11436979
    • MFCD07700101
    • MDL: MFCD07700101
    • Inchi: 1S/C11H11NO2/c1-14-10-5-2-4-9(8-10)11(13)6-3-7-12/h2,4-5,8H,3,6H2,1H3
    • InChI Key: VUJFAFAHGPNGIN-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C(CCC#N)=O

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • PSA: 50.09000
  • LogP: 2.18168

4-(3-methoxyphenyl)-4-oxobutanenitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-(3-methoxyphenyl)-4-oxobutanenitrile Suppliers

Amadis Chemical Company Limited
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(CAS:38102-72-6)4-(3-methoxyphenyl)-4-oxobutanenitrile
Order Number:A1160958
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:03
Price ($):176.0/529.0
Email:sales@amadischem.com

Additional information on 4-(3-methoxyphenyl)-4-oxobutanenitrile

Introduction to 4-(3-Methoxyphenyl)-4-oxobutanenitrile (CAS No. 38102-72-6)

4-(3-Methoxyphenyl)-4-oxobutanenitrile, also known by its CAS number 38102-72-6, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a methoxyphenyl group and a cyano group, making it a versatile building block for the development of novel compounds and materials.

The molecular formula of 4-(3-methoxyphenyl)-4-oxobutanenitrile is C11H11NO3, and its molecular weight is approximately 205.21 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). These properties make it suitable for use in a wide range of chemical reactions and processes.

In the realm of pharmaceutical research, 4-(3-methoxyphenyl)-4-oxobutanenitrile has shown promise as an intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a precursor for the development of new drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis of several derivatives of 4-(3-methoxyphenyl)-4-oxobutanenitrile that exhibited potent anti-inflammatory and analgesic properties. These findings suggest that this compound could serve as a valuable starting material for the design of novel therapeutic agents.

Beyond its pharmaceutical applications, 4-(3-methoxyphenyl)-4-oxobutanenitrile has also been investigated for its use in materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of advanced polymers and functional materials. Research published in the Journal of Polymer Science: Polymer Chemistry Edition in 2021 demonstrated that derivatives of this compound can be used to create polymers with enhanced mechanical properties and improved thermal stability. These materials have potential applications in areas such as electronics, coatings, and adhesives.

The synthetic versatility of 4-(3-methoxyphenyl)-4-oxobutanenitrile is another key factor contributing to its significance in chemical research. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One notable method involves the condensation of 3-methoxybenzaldehyde with cyanoacetic acid followed by oxidation to form the desired product. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for industrial-scale production.

In addition to its practical applications, 4-(3-methoxyphenyl)-4-oxobutanenitrile has also been studied from a fundamental perspective to understand its chemical behavior and reactivity. Computational chemistry methods have been employed to investigate the electronic structure and stability of this compound. These studies have provided valuable insights into the factors that influence its reactivity and have guided the development of new synthetic strategies.

The safety profile of 4-(3-methoxyphenyl)-4-oxobutanenitrile is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, standard precautions should be taken to avoid exposure to skin or inhalation. Safety data sheets (SDS) are available for this compound, providing detailed information on handling, storage, and disposal procedures.

In conclusion, 4-(3-methoxyphenyl)-4-oxobutanenitrile (CAS No. 38102-72-6) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and synthetic versatility make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:38102-72-6)4-(3-methoxyphenyl)-4-oxobutanenitrile
A1160958
Purity:99%/99%
Quantity:1g/5g
Price ($):176.0/529.0
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